5-Deazariboflavin

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-8-3-10-5-11-16(19-18(27)20-17(11)26)21(12(10)4-9(8)2)6-13(23)15(25)14(24)7-22/h3-5,13-15,22-25H,6-7H2,1-2H3,(H,20,26,27)/t13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELUUHUHSGXOC-ZNMIVQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941025 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19342-73-5 | |

| Record name | 5-Deazariboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fundamental Properties of 5-Deazariboflavin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom. This seemingly subtle structural modification imparts profound changes to its physicochemical and biological properties, making it an invaluable tool in biochemical and biomedical research. This technical guide provides a comprehensive overview of the core properties of this compound, including its synthesis, redox chemistry, spectral characteristics, and its applications as a mechanistic probe for flavoenzymes and as a photosensitizer. Detailed experimental methodologies and quantitative data are presented to facilitate its use in research and drug development.

Chemical Structure and Synthesis

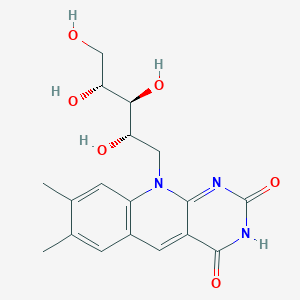

This compound, systematically named 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinolin-10(5H)-yl)-D-ribitol, possesses the following chemical structure:

Molecular Formula: C₁₈H₂₁N₃O₆ Molecular Weight: 375.38 g/mol [1] CAS Number: 19342-73-5[1]

Chemical Synthesis

An improved and reproducible chemical synthesis of this compound has been reported, overcoming challenges of previous methods.[2] The synthesis involves the coupling of a ribitylated aniline (B41778) with 6-chlorouracil (B25721), followed by cyclization to form the deazaflavin core.

Experimental Protocol: Synthesis of this compound [2]

-

Synthesis of Ribitylated Aniline Intermediate: D-Ribose is reacted with 3,4-dimethylaniline (B50824) via reductive amination to produce the N-ribityl-3,4-dimethylaniline intermediate.

-

Coupling with 6-chlorouracil: The ribitylated aniline is then coupled with 6-chlorouracil in the presence of a catalytic amount of malononitrile (B47326) in refluxing methanol.

-

Acetylation: The crude product from the coupling reaction is acetylated using acetic anhydride (B1165640) in pyridine (B92270) to facilitate purification.

-

Cyclization with Vilsmeier Reagent: The acetylated intermediate is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to effect the cyclization, forming the tricyclic 5-deazaflavin core.

-

Deacetylation: The acetate (B1210297) protecting groups are removed to yield crude this compound.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC) to yield this compound as a yellow solid.[2]

Detailed ¹H and ¹³C NMR data for synthetic intermediates and the final product have been published, confirming the structure.[2]

Physicochemical Properties

The substitution of N-5 with a carbon atom significantly alters the electronic properties of the flavin ring system, leading to distinct physicochemical characteristics compared to riboflavin.

Redox Properties

A key feature of this compound is its altered redox chemistry. Unlike natural flavins, which can participate in both one- and two-electron transfer processes through a stable semiquinone radical, 5-deazaflavins strongly favor two-electron (hydride) transfer mechanisms.[3] The radical state in the 5-deazaflavin system is less stable, making it a poor mediator of single-electron transfers.[3]

The redox potential of the this compound/1,5-dihydro-5-deazariboflavin couple is significantly more negative than that of riboflavin. This makes 1,5-dihydro-5-deazariboflavin a stronger reducing agent.[3]

| Property | This compound | Riboflavin | Reference |

| Redox Mechanism | Predominantly two-electron (hydride) transfer | One- and two-electron transfer | [3] |

| Midpoint Potential (E'₀) at pH 7 | -0.273 V to -0.310 V | ~ -0.210 V | [3][4] |

| Reduced Form Stability | 1,5-dihydrodeazaflavin is stabilized to autoxidation (t½ ≈ 40 h at 22°C) | Dihydroflavin is rapidly oxidized by O₂ | [5] |

Spectroscopic Properties

This compound exhibits characteristic absorption and fluorescence spectra that are sensitive to its environment.

Table of Spectroscopic Properties:

| Property | Value | Conditions | Reference |

| Absorption Maxima (λmax) | ~330 nm and ~400 nm (π→π* transitions) | In DMSO | [6] |

| Molar Absorptivity (ε) | Data not fully available in a comprehensive table. | - | - |

| Fluorescence Emission Maximum (λem) | Data not explicitly found. | - | - |

| Fluorescence Quantum Yield (ΦF) | 0.11 | In D₂O | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.33 | In Methanol | [7] |

The absorption maxima of 5-deazaflavins are hypsochromically shifted (blue-shifted) compared to riboflavin, which is attributed to the destabilization of the lowest unoccupied molecular orbital (LUMO) upon replacing the nitrogen at position 5 with a carbon-hydrogen group.[6]

Biological Activity and Applications

The unique properties of this compound make it a versatile tool for studying flavoenzymes and for applications in photobiology and drug development.

Mechanistic Probe of Flavoenzymes

This compound and its phosphorylated derivatives, 5-deazaflavin mononucleotide (deazaFMN) and 5-deazaflavin adenine (B156593) dinucleotide (deazaFAD), serve as valuable mechanistic probes for flavoenzymes.[5] Because they are restricted to two-electron transfer, they can be used to distinguish between hydride transfer and single-electron transfer mechanisms in flavoenzyme-catalyzed reactions.[3]

Many flavoenzymes can recognize and bind 5-deazaflavin analogs, although the catalytic efficiency is often significantly reduced.[4] For example, when reconstituted into oxidases, deazaFAD-containing enzymes are often reduced by their substrate but are not reoxidized by molecular oxygen.[4]

Experimental Protocol: Enzymatic Synthesis of deazaFMN and deazaFAD [5]

-

Enzyme Source: A partially purified FAD synthetase complex from Brevibacterium ammoniagenes is used. This complex possesses both phosphorylating and adenylylating activities.

-

Reaction Mixture: this compound is incubated with the FAD synthetase complex in a suitable buffer containing ATP and Mg²⁺.

-

Conversion: The enzyme complex catalyzes the direct conversion of this compound to deazaFMN and subsequently to deazaFAD.

-

Purification: The synthesized deazaflavin coenzymes are purified using adsorptive chromatography.

Role in DNA Photolyase

A naturally occurring derivative of this compound, 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF), functions as a light-harvesting chromophore in a class of DNA repair enzymes called photolyases.[8] These enzymes repair DNA damage caused by UV light.

In this system, 8-HDF acts as an antenna, absorbing blue light and transferring the energy to the catalytic FAD cofactor. This energy transfer process is crucial for the efficient repair of DNA lesions, particularly under low-light conditions.[8]

Experimental Protocol: DNA Photolyase Activity Assay [9][10]

-

Substrate Preparation: A DNA substrate containing cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), typically a short oligonucleotide, is prepared by UV irradiation.

-

Enzyme Reconstitution: The apoprotein of DNA photolyase is reconstituted with FAD and the this compound analog (e.g., 8-HDF).

-

Photorepair Reaction: The reconstituted enzyme is incubated with the CPD-containing DNA substrate in the dark to allow for binding. The mixture is then exposed to photoreactivating light (typically in the blue region of the spectrum).

-

Quantification of Repair: The extent of DNA repair is quantified by measuring the reduction in the number of CPDs. This can be achieved using methods such as HPLC, which separates the repaired from the damaged oligonucleotides, or through immunoassays using CPD-specific antibodies.[9][11]

Photosensitizer in Photodynamic Therapy and Artificial Photosynthesis

Due to its ability to generate reactive oxygen species, particularly singlet oxygen, upon illumination, this compound and its derivatives are being explored as photosensitizers.[7] This property makes them potential candidates for photodynamic therapy (PDT), a treatment modality for cancer and other diseases.

Furthermore, the strong reducing power of its reduced form and its photochemical reactivity have led to investigations into its use in artificial photosynthesis systems for the production of solar fuels.

Drug Development Implications

The unique redox properties and the ability to interact with flavoenzymes make this compound and its derivatives interesting scaffolds for drug development. As many essential enzymes in pathogenic bacteria and other organisms are flavoenzymes, designing inhibitors based on the 5-deazaflavin core could lead to novel antimicrobial agents. The differences in flavoenzyme structure and function between pathogens and humans could be exploited to achieve selective toxicity.

Conclusion

This compound is a powerful tool for researchers in chemistry, biology, and medicine. Its distinct redox and photochemical properties, which differ significantly from those of natural flavins, provide a unique avenue for dissecting complex enzymatic mechanisms. As our understanding of the roles of flavoenzymes in health and disease expands, the importance of molecular probes like this compound in drug discovery and development is poised to grow. This guide provides a foundational understanding of its core properties and methodologies to encourage its broader application in scientific research.

References

- 1. This compound | 19342-73-5 [chemicalbook.com]

- 2. kiesslinglab.com [kiesslinglab.com]

- 3. This compound | Flavin Analog | For Research Use [benchchem.com]

- 4. Enzyme-catalyzed redox reactions with the flavin analogues this compound, this compound 5'-phosphte, and this compound 5'-diphosphate, 5' leads to 5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, characterization, and chemical properties of the flavin coenzyme analogues this compound, this compound 5'-phosphate, and this compound 5'-diphosphate, 5'leads to5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Photolyase - Wikipedia [en.wikipedia.org]

- 9. Activity assay of His-tagged E. coli DNA photolyase by RP-HPLC and SE-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay method for Escherichia coli photolyase activity using single-strand cis-syn cyclobutane pyrimidine dimer DNA as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 5-Deazariboflavin: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) in which the nitrogen atom at the 5-position of the isoalloxazine ring is replaced by a carbon atom. This seemingly subtle structural modification profoundly alters the molecule's redox properties, making it an invaluable tool for researchers in biochemistry, enzymology, and drug development. Unlike its natural counterpart, this compound is restricted to two-electron transfer processes and cannot form a stable semiquinone radical. This unique characteristic allows for the meticulous dissection of complex enzymatic mechanisms, particularly in the study of flavoenzymes. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Discovery and History

The first synthesis of a this compound analog was reported in the early 1970s. Research into flavin analogs was driven by the desire to understand the intricate mechanisms of flavoenzyme-catalyzed reactions. Scientists sought to modify the electronic properties of the flavin ring system to probe the role of different atoms in the catalytic cycle. The replacement of the N(5) atom with a carbon atom was a key strategic modification that locked the molecule into a two-electron redox cycle, providing a powerful tool to distinguish between one- and two-electron transfer mechanisms.

Initial synthetic routes were often multi-step processes with modest yields. However, the utility of this compound as a mechanistic probe spurred the development of more efficient and higher-yielding synthetic methods. Notably, the application of the Vilsmeier-Haack reaction has provided a more direct route to the 5-deaza-isoalloxazine core structure. Over the years, various derivatives of this compound, including 5-deazaFMN and 5-deazaFAD, have been synthesized both chemically and enzymatically to further expand their utility in studying a wide range of flavoenzymes.

Physicochemical and Redox Properties

The defining feature of this compound is its altered redox chemistry compared to riboflavin. This difference is quantitatively reflected in its redox potential.

| Property | This compound | Riboflavin | Reference |

| Midpoint Redox Potential (E'₀) at pH 7.0 | -0.273 V | -0.210 V | [1] |

| Midpoint Redox Potential (E'₀) at pH 7.0 | -0.310 V | - | [2] |

| Redox Mechanism | Obligate two-electron donor/acceptor | Can participate in one- and two-electron transfers | [3] |

| Semiquinone Radical Stability | Unstable | Stable | [3] |

UV-Visible Absorption Spectra

This compound exhibits characteristic absorption maxima in the UV-visible spectrum.

| Solvent | λmax (nm) | Reference |

| Aqueous solution | ~330, ~400 | [3] |

| Methanol | 338, 400 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data have been reported for this compound and its derivatives, providing crucial information for structural confirmation.

Experimental Protocols

Chemical Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is an improved method for the synthesis of this compound.[4]

Materials:

-

N-(3,4-Dimethylphenyl)-D-ribitylamine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Pyridine

-

Acetic anhydride (B1165640)

-

Methanol

-

Sodium cyanoborohydride

-

D-Ribose

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Synthesis of N-(3,4-Dimethylphenyl)-D-ribitylamine:

-

Dissolve 3,4-dimethylaniline and D-ribose in methanol.

-

Add sodium cyanoborohydride and heat the mixture.

-

Work up the reaction by neutralizing with NaHCO₃ and extracting with ethyl acetate.

-

Dry the organic layer with MgSO₄ and concentrate to obtain the product.

-

-

Coupling with 6-Chlorouracil:

-

Suspend N-(3,4-Dimethylphenyl)-D-ribitylamine and 6-chlorouracil in methanol.

-

Heat the mixture at reflux.

-

Remove the solvent under reduced pressure.

-

-

Acetylation:

-

Dissolve the crude product from the previous step in pyridine.

-

Add acetic anhydride and stir at room temperature.

-

Remove the solvent and dissolve the residue in dichloromethane.

-

Wash with water and brine, then dry with MgSO₄ and concentrate.

-

-

Cyclization using Vilsmeier-Haack Reagent:

-

Dissolve the acetylated product in DMF.

-

Add phosphorus oxychloride dropwise and heat the solution.

-

Cool the reaction and quench with ice.

-

Adjust the pH to ~6 with ammonium (B1175870) hydroxide (B78521) to precipitate the product.

-

-

Deprotection and Purification:

-

Treat the cyclized product with methanolic ammonia (B1221849) to remove the acetate protecting groups.

-

Purify the crude this compound by high-performance liquid chromatography (HPLC).

-

Enzymatic Synthesis of 5-DeazaFAD

This protocol utilizes FAD synthetase to convert this compound to its FAD analog.[2]

Materials:

-

This compound

-

ATP

-

FAD synthetase (from Brevibacterium ammoniagenes)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and this compound.

-

Initiate the reaction by adding a purified or partially purified FAD synthetase preparation.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37 °C).

-

Monitor the progress of the reaction by HPLC.

-

Purify the 5-deazaFAD product using anion-exchange chromatography.

Applications in Research and Drug Development

Elucidating Flavoenzyme Mechanisms

The inability of this compound to stabilize a semiquinone radical makes it an exceptional tool for distinguishing between one- and two-electron transfer mechanisms in flavoenzymes. By replacing the native flavin cofactor with a 5-deaza analog, researchers can determine if an enzyme's catalytic cycle proceeds through a radical intermediate. If the enzyme reconstituted with the 5-deazaflavin is inactive or exhibits significantly reduced activity, it strongly suggests the involvement of a one-electron transfer step in the native enzyme.

Enzyme Kinetics with 5-Deazaflavin Analogs

The reconstitution of apoflavoenzymes with 5-deazaFMN or 5-deazaFAD allows for the detailed kinetic analysis of the modified enzyme.

| Enzyme | Flavin Analog | Kₘ (µM) | kcat (s⁻¹) | Effect on Activity | Reference |

| UDP-galactopyranose mutase | 5-deazaFAD | - | - | Catalytically inactive | [3] |

| Type II isopentenyl diphosphate (B83284):dimethylallyl diphosphate isomerase | 5-deazaFMN | - | - | No activity | [3] |

| Flavin Reductase | FMN | 52.8 ± 3.9 | 0.099 | - | [5] |

| Flavin Reductase | FAD | 125 ± 31.4 | 0.088 | - | [5] |

Probing DNA Repair Pathways

This compound and its derivatives have been instrumental in studying DNA repair mechanisms, particularly those involving photolyases and cryptochromes. These flavoenzymes utilize light energy to repair UV-induced DNA damage.

Investigating Cryptochrome Signaling

Cryptochromes are blue light photoreceptors that regulate various aspects of plant growth and development, as well as circadian rhythms in animals. They are structurally related to photolyases and also contain a flavin cofactor. This compound has been used to investigate the light-dependent signaling pathways initiated by cryptochromes.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation, characterization, and chemical properties of the flavin coenzyme analogues this compound, this compound 5'-phosphate, and this compound 5'-diphosphate, 5'leads to5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Roles of Flavin Coenzymes - Nature’s Most Versatile Thespians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kiesslinglab.com [kiesslinglab.com]

- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

5-Deazariboflavin: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the core chemical and biological properties of the flavin analog, 5-deazariboflavin, and its application as a critical tool in biochemical research and drug discovery.

Introduction

This compound is a synthetic analog of riboflavin (B1680620) (Vitamin B2) where the nitrogen atom at the 5-position of the isoalloxazine ring is replaced by a carbon-hydrogen group.[1] This seemingly subtle modification dramatically alters the molecule's electronic and redox properties, making it an invaluable instrument for dissecting the mechanisms of flavin-dependent enzymes (flavoenzymes).[1][2] Unlike natural flavins, this compound is generally incapable of one-electron transfer, favoring a two-electron (hydride) transfer mechanism.[1] This characteristic allows researchers to probe the intricate electron transfer pathways central to the function of numerous oxidoreductases. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental applications, and its role in drug development.

Core Properties of this compound

The replacement of the N(5) nitrogen with a carbon atom fundamentally changes the redox chemistry of the flavin analog. This alteration results in a significantly more negative redox potential compared to riboflavin and a pronounced inability to stabilize a semiquinone radical intermediate.[1]

Quantitative Physicochemical and Biochemical Data

The following tables summarize key quantitative data for this compound and its derivatives, providing a comparative reference for researchers.

| Parameter | This compound | Riboflavin | Reference |

| Midpoint Redox Potential (E'₀) at pH 7 | -0.273 V | -0.208 V | [3] |

| pKₐ of Reduced Form | 7.00 ± 0.05 | ~6.5 | [3] |

| Enzyme | Analog | Kinetic Parameter | Value | Reference |

| Beneckea harveyi NAD(P)H:flavin oxidoreductase | This compound | E₀' | -0.310 V | [2] |

| Yeast NADPH:(acceptor) oxidoreductase (Old Yellow Enzyme) | deazaFMN | Reduction Rate vs. Holoenzyme | ~10⁻⁵ | [2] |

| D-amino acid:O₂ oxidoreductase | deazaFAD | Reduction Rate vs. Holoenzyme | ~10⁻⁵ | [2] |

| Aspergillus niger D-glucose O₂ oxidoreductase | deazaFAD | Reduction Rate vs. Holoenzyme | ~10⁻⁵ | [2] |

| Oxidized and Reduced Deazaflavins | - | Disproportionation Rate Constant (k) at 0°C | 22 M⁻¹s⁻¹ | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Chemical Synthesis of this compound

This protocol is an improved chemical synthesis method adapted from literature.[5]

Materials:

-

Ribitylated aniline (B41778) intermediate

-

6-chlorouracil

-

Dry methanol

-

Acetic anhydride

-

Vilsmeier reagent (POCl₃/DMF)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Coupling Reaction: Suspend ribitylated aniline, 6-chlorouracil, and a catalytic amount of malononitrile in dry methanol. Heat the mixture at reflux for 48 hours.

-

Acetylation: Remove the solvent under reduced pressure. Dissolve the crude material in pyridine and add acetic anhydride. Stir at room temperature for 1 hour.

-

Extraction: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer and remove the solvent to yield the protected uracil (B121893) intermediate.

-

Cyclization: Treat the protected uracil with the Vilsmeier reagent.

-

Deprotection and Purification: Remove the acetate (B1210297) protecting groups. Purify the crude this compound by HPLC using a suitable gradient to obtain the final product as a TFA salt.[5]

Enzyme Reconstitution with 5-Deazaflavin Analogs

This protocol describes the general procedure for replacing the native flavin cofactor in a flavoenzyme with a 5-deaza analog.

Materials:

-

Apo-flavoenzyme (flavin-free enzyme)

-

5-deazaFMN or 5-deazaFAD

-

Appropriate buffer for the enzyme

-

Dialysis tubing or centrifugal ultrafiltration units

Procedure:

-

Preparation of Apoenzyme: Prepare the apoenzyme by a suitable method, such as dialysis against a high concentration of KBr or guanidinium (B1211019) chloride, followed by extensive dialysis against the buffer of choice to remove the denaturant and the native flavin.

-

Incubation: Incubate the apoenzyme with a 2-5 fold molar excess of the 5-deazaflavin analog (deazaFMN or deazaFAD) in the dark on ice for at least 2 hours.

-

Removal of Excess Analog: Remove the unbound 5-deazaflavin by extensive dialysis against the buffer or by repeated concentration and dilution using a centrifugal ultrafiltration unit.

-

Characterization: Confirm the successful reconstitution by UV-visible spectroscopy, checking for the characteristic absorption spectrum of the deazaflavin bound to the protein.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of compounds against a flavoenzyme using this compound as a mechanistic probe.

Materials:

-

Reconstituted flavoenzyme with this compound

-

Substrate for the enzyme

-

Test inhibitor compounds at various concentrations

-

Assay buffer

-

Spectrophotometer or plate reader

Procedure:

-

Assay Setup: In a microplate or cuvette, add the assay buffer, the reconstituted enzyme, and the inhibitor at the desired concentration.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Initiation of Reaction: Start the reaction by adding the substrate.

-

Monitoring the Reaction: Monitor the change in absorbance or fluorescence over time, which corresponds to the consumption of the substrate or the formation of the product. The specific wavelength will depend on the substrate and product.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Plot the rates against the inhibitor concentration to determine the IC₅₀ value. Further kinetic experiments varying both substrate and inhibitor concentrations can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual pathways involving this compound.

Caption: Experimental workflow for using this compound.

Caption: Electron transfer in native vs. 5-deazaflavin enzymes.

Role in Drug Development

Flavoenzymes are involved in a wide range of critical biological processes, making them attractive targets for therapeutic intervention.[6] this compound serves as a powerful tool in the discovery and characterization of inhibitors for these enzymes.

Mechanistic Elucidation of Drug Action

By replacing the native flavin with this compound, researchers can determine whether a potential drug inhibitor's mechanism involves interaction with the one-electron transfer capabilities of the flavin. If an inhibitor is still effective against the 5-deaza-reconstituted enzyme, it suggests that its mechanism is independent of single-electron transfer processes.

Screening for Novel Inhibitors

Enzyme inhibition assays using this compound-reconstituted enzymes can be employed in high-throughput screening campaigns to identify novel drug candidates. This approach can help to select for inhibitors with specific mechanisms of action.

Case Study: DNA Photolyase

DNA photolyases are flavoenzymes that repair UV-induced DNA damage. These enzymes utilize a flavin cofactor and often a second chromophore, such as a 5-deazaflavin derivative (8-hydroxy-7,8-didemethyl-5-deazariboflavin), for light harvesting and energy transfer.[7] Studies using these analogs have been instrumental in elucidating the intricate mechanism of DNA repair, providing a potential avenue for the development of agents that could modulate this process.

Conclusion

This compound is a versatile and indispensable tool in the study of flavoenzymes. Its unique redox properties, particularly its inability to participate in one-electron transfer reactions, provide a clear window into the catalytic mechanisms of this important class of enzymes. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their pursuit of new scientific discoveries and therapeutic innovations.

References

- 1. This compound | Flavin Analog | For Research Use [benchchem.com]

- 2. Enzyme-catalyzed redox reactions with the flavin analogues this compound, this compound 5'-phosphte, and this compound 5'-diphosphate, 5' leads to 5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the redox potential of deazariboflavin by equilibration with flavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation, characterization, and chemical properties of the flavin coenzyme analogues this compound, this compound 5'-phosphate, and this compound 5'-diphosphate, 5'leads to5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kiesslinglab.com [kiesslinglab.com]

- 6. Enzymes in riboflavin biosynthesis: Potential antibiotic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Energy transfer (deazaflavin-->FADH2) and electron transfer (FADH2-->T <> T) kinetics in Anacystis nidulans photolyase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Redox Potential of 5-Deazariboflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) where the nitrogen atom at position 5 is replaced by a carbon atom. This seemingly minor structural modification imparts significantly different physicochemical properties, particularly concerning its redox behavior. Unlike riboflavin, which can participate in both one- and two-electron transfer processes, this compound is primarily restricted to two-electron (hydride) transfer mechanisms. This distinct characteristic makes it a valuable tool in biochemical and pharmaceutical research for probing the mechanisms of flavoenzymes and for the development of novel therapeutic agents. This technical guide provides a preliminary investigation into the redox potential of this compound, summarizing key quantitative data and outlining detailed experimental protocols for its determination.

Quantitative Data on Redox Potential

The redox potential of a compound is a measure of its tendency to acquire electrons and thereby be reduced. For this compound, this value is crucial for understanding its reactivity in biological systems.

Redox Potential of this compound

The standard redox potential (E₀') of the this compound/1,5-dihydro-5-deazariboflavin couple has been determined under various conditions. A key study established the midpoint potential at pH 7.0 (E'm7) to be -0.273 ± 0.003 V versus the standard hydrogen electrode (SHE)[1]. Another study reported a standard potential (E₀) of -0.310 V [2]. The redox potential of this compound is known to be pH-dependent, having been determined over a pH range of 5.5 to 9.2[1]. The pK of dihydrodeazariboflavin has been determined to be 7.00 ± 0.05[1].

| pH | Midpoint Potential (E'm) vs. SHE (V) | Reference |

| 7.0 | -0.273 ± 0.003 | [1] |

| Not Specified | -0.310 | [2] |

Comparative Redox Potentials of 5-Deazaflavin Analogs

The redox potentials of various 5-deazaflavin analogs have been investigated to understand the effects of structural modifications on their electrochemical properties. For instance, a class of 5-deazaalloxazines has been shown to exhibit very low reduction potentials, down to -1.65 V vs. SCE, making them potent photoreduction catalysts[3].

| Compound/Analog | Redox Potential (V) | Reference Electrode | Conditions | Reference |

| 5-Deazaalloxazines | down to -1.65 | SCE | Ground state | [3] |

Experimental Protocols

Accurate determination of the redox potential of this compound requires precise experimental techniques. The following sections detail the methodologies for three commonly employed methods.

Xanthine (B1682287)/Xanthine Oxidase Method

This spectrophotometric method relies on the enzymatic generation of a reducing agent to establish an equilibrium between this compound and a reference dye of known redox potential.

Materials and Reagents:

-

This compound solution of known concentration

-

Reference dye with a redox potential close to that of this compound

-

Xanthine solution

-

Xanthine oxidase

-

Methyl viologen (as a mediator)

-

Anaerobic cuvette

-

Spectrophotometer

-

Argon or nitrogen gas supply

Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound, the reference dye, xanthine, and methyl viologen in an appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Anaerobic Conditions: Add the buffer, this compound, reference dye, xanthine, and methyl viologen to an anaerobic cuvette. Seal the cuvette and deoxygenate the solution by purging with argon or nitrogen gas for an extended period.

-

Initiation of Reaction: Initiate the reaction by injecting a small volume of xanthine oxidase solution into the sealed cuvette.

-

Spectrophotometric Monitoring: Monitor the reaction by recording the absorption spectra at regular intervals. The reduction of both this compound and the reference dye will lead to changes in their respective absorption maxima.

-

Data Analysis: From the spectral data, calculate the ratio of the oxidized to reduced forms for both this compound and the reference dye at equilibrium for each time point. The difference in midpoint potentials (ΔE'm) can then be determined using the following equation:

ΔE'm = E'm (this compound) - E'm (reference dye) = (RT/nF) * ln([Ox]dye[Red]5-dRF / [Red]dye[Ox]5-dRF)

Where R is the gas constant, T is the temperature in Kelvin, n is the number of electrons transferred, and F is the Faraday constant. The midpoint potential of this compound can be calculated from the known potential of the reference dye.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth.

Materials and Reagents:

-

This compound solution

-

Supporting electrolyte (e.g., KCl, KNO₃)

-

Solvent (e.g., aqueous buffer, organic solvent)

-

Potentiostat

-

Electrochemical cell with a three-electrode system:

-

Working electrode (e.g., glassy carbon, gold)

-

Reference electrode (e.g., Ag/AgCl, SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (argon or nitrogen)

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the chosen solvent containing the supporting electrolyte.

-

Cell Assembly: Assemble the electrochemical cell with the three electrodes immersed in the sample solution.

-

Deoxygenation: Purge the solution with an inert gas to remove dissolved oxygen, which can interfere with the measurements.

-

Voltammetric Scan: Apply a potential waveform to the working electrode using the potentiostat. The potential is swept linearly from an initial potential to a switching potential and then back to the initial potential.

-

Data Acquisition: Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

Data Analysis: The formal reduction potential (E°') can be estimated from the midpoint of the anodic and cathodic peak potentials (Epa and Epc):

E°' ≈ (Epa + Epc) / 2

Potentiometric Titration

Potentiometric titration involves the measurement of the potential of an indicator electrode as a function of the volume of a titrant of known concentration.

Materials and Reagents:

-

This compound solution

-

Reducing titrant (e.g., sodium dithionite) or oxidizing titrant of known concentration

-

Potentiometer or pH/mV meter

-

Indicator electrode (e.g., platinum)

-

Reference electrode (e.g., calomel (B162337) or Ag/AgCl)

-

Stirring apparatus

-

Inert atmosphere chamber or glove box

Procedure:

-

Cell Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the indicator and reference electrodes in the solution. The setup should be maintained under an inert atmosphere.

-

Initial Potential Measurement: Measure and record the initial potential of the solution before adding any titrant.

-

Titration: Add the titrant in small, known increments, allowing the potential to stabilize after each addition. Record the potential and the corresponding volume of titrant added.

-

Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is identified by the largest change in potential for a given volume of titrant added.

-

Data Analysis: Plot the potential (E) versus the volume of titrant added. The potential at the half-equivalence point corresponds to the standard redox potential (E°') of the this compound couple according to the Nernst equation.

Visualizations

Experimental Workflow for Redox Potential Determination using the Xanthine/Xanthine Oxidase Method

Caption: Workflow for determining the redox potential via the xanthine/xanthine oxidase method.

Conclusion

The unique redox properties of this compound, characterized by a more negative redox potential compared to riboflavin and a preference for two-electron transfer, make it an invaluable tool in chemical biology and drug development. The experimental protocols detailed in this guide provide a framework for the accurate determination of its redox potential, a critical parameter for predicting its behavior in biological systems. Further investigations into the redox potentials of a wider range of 5-deazaflavin derivatives will undoubtedly contribute to the design of novel enzyme inhibitors and redox-active therapeutic agents.

References

- 1. Determination of the redox potential of deazariboflavin by equilibration with flavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme-catalyzed redox reactions with the flavin analogues this compound, this compound 5'-phosphte, and this compound 5'-diphosphate, 5' leads to 5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. {Supplementary Data} [rsc.org]

An In-depth Technical Guide on the Core Biochemical Functions of 5-Deazariboflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) that has become an invaluable tool in the field of biochemistry and enzymology. Its unique structural and electronic properties, arising from the substitution of the nitrogen atom at the 5-position of the isoalloxazine ring with a carbon atom, fundamentally alter its redox chemistry compared to natural flavins.[1] This guide provides a comprehensive overview of the basic biochemical functions of this compound, its applications as a mechanistic probe, and its relevance in drug development.

Core Biochemical Properties and Functions

The primary biochemical significance of this compound lies in its distinct redox characteristics. Unlike riboflavin, which can readily participate in both one- and two-electron transfer processes through a stable semiquinone radical intermediate, this compound has a strong preference for a two-electron (hydride) transfer mechanism.[1] This is a direct consequence of the instability of the 5-deazaflavin radical species.[1]

This fundamental difference makes this compound an exceptional tool for dissecting complex electron transfer pathways in flavoenzymes. By replacing the native flavin cofactor (FMN or FAD) with its 5-deaza analog, researchers can effectively block single-electron transfer and oxygen-dependent reactions, thereby isolating and studying other catalytic functions such as dehydrogenation.[1][2]

The redox potential of the this compound/1,5-dihydro-5-deazariboflavin couple is significantly more negative than that of typical flavins, rendering 1,5-dihydro-5-deazariboflavin a stronger reducing agent.[1] This property has been exploited in various biochemical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison with natural flavin coenzymes.

Table 1: Redox Potentials

| Compound | Midpoint Potential (E'₀) at pH 7 (V) | Reference |

| This compound | -0.273 | [1][3] |

| This compound | -0.310 | [4] |

| Riboflavin (Typical) | -0.220 | [5] |

| NAD⁺/NADH | -0.320 | [5] |

Table 2: Kinetic and Physicochemical Properties

| Property | Value | Conditions | Reference |

| Disproportionation Rate Constant (k) | 22 M⁻¹s⁻¹ | Oxidized and reduced deazaflavins, 0°C | [6][7] |

| Autoxidation Half-life (t½) of 1,5-dihydrodeazaflavins | ~40 hours | 22°C | [6][7] |

| Absorption Maximum (λmax) | 407 nm | Compared to 448 nm for riboflavin | [2] |

Table 3: Enzymatic Activity with 5-Deazaflavin Analogs

| Enzyme | Observation | Rate Compared to Holoenzyme | Reference |

| Beneckea harveyi NAD(P)H:(flavin) oxidoreductase | Reduction by NADH proceeds to equilibrium (Keq ≈ 1) | Large difference in Vmax, but same rate-determining step (hydride transfer) | [4] |

| Yeast NADPH:(acceptor) oxidoreductase (Old Yellow Enzyme) | Reduced by substrate | ~10⁻⁵ | [4] |

| D-Amino acid:O₂ oxidoreductase | Reduced by substrate; not reoxidized by O₂; rapidly oxidized by imino acid product | ~10⁻⁵ | [4] |

| Aspergillus niger D-glucose O₂ oxidoreductase | Reduced by substrate; not reoxidized by O₂ or artificial electron acceptors | ~10⁻⁵ | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

Enzymatic Synthesis of 5-DeazaFMN and 5-DeazaFAD

This protocol is adapted from the method described for the micromole scale synthesis of 5-deazaflavin coenzymes.[6][7]

Objective: To enzymatically synthesize this compound 5'-phosphate (deazaFMN) and this compound 5'-diphosphate, 5'→5'-adenosine ester (deazaFAD) from this compound.

Materials:

-

This compound

-

Partially purified FAD synthetase complex from Brevibacterium ammoniagenes (contains both phosphorylating and adenylylating activities)

-

ATP

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

DEAE-cellulose chromatography column

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing this compound, ATP, and the FAD synthetase complex in the appropriate buffer.

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Monitor the progress of the reaction by observing changes in the absorption spectrum.

-

Upon completion, purify the synthesized deazaFMN and deazaFAD using DEAE-cellulose chromatography.

-

Characterize the purified products using techniques such as proton magnetic resonance to confirm the structure.[6][7]

Cofactor Reconstitution in Flavoenzymes

This protocol outlines the general procedure for replacing the native flavin cofactor with a 5-deaza analog.

Objective: To prepare a flavoenzyme reconstituted with a 5-deazaflavin analog to study its catalytic activity.

Materials:

-

Apo-flavoenzyme (the enzyme without its native flavin cofactor)

-

5-deazaFMN or 5-deazaFAD

-

Buffer solution appropriate for the enzyme's stability

-

Dialysis tubing or size-exclusion chromatography column

Procedure:

-

Prepare the apo-enzyme by methods specific to the flavoprotein of interest (e.g., dialysis against a low pH buffer with KBr).

-

Incubate the apo-enzyme with an excess of the 5-deazaflavin analog in the appropriate buffer.

-

Allow the reconstitution to proceed, typically for several hours at 4°C.

-

Remove the excess, unbound 5-deazaflavin by dialysis or size-exclusion chromatography.

-

Verify the successful reconstitution by spectrophotometry, observing the characteristic absorption spectrum of the 5-deazaflavin bound to the enzyme.

Measurement of Redox Potential

This protocol is based on the equilibration method.[3]

Objective: To determine the midpoint redox potential of this compound.

Materials:

-

This compound

-

A flavin with a known redox potential (e.g., riboflavin or lumiflavin (B1675435) 3-acetate)

-

A reducing agent (e.g., sodium borohydride)

-

Spectrophotometer or fluorimeter

-

Potentiometer with a standard hydrogen electrode

-

A range of buffer solutions with different pH values

Procedure:

-

Prepare solutions containing this compound and the reference flavin at various pH values.

-

Add a controlled amount of the reducing agent to partially reduce the flavins.

-

Allow the mixture to reach equilibrium.

-

Measure the concentrations of the oxidized and reduced forms of both this compound and the reference flavin using spectrophotometry or fluorimetry.

-

Alternatively, measure the equilibrium potential directly using a potentiometer.

-

Calculate the redox potential of this compound using the Nernst equation and the known potential of the reference flavin.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and application of this compound.

References

- 1. This compound | Flavin Analog | For Research Use [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Determination of the redox potential of deazariboflavin by equilibration with flavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-catalyzed redox reactions with the flavin analogues this compound, this compound 5'-phosphte, and this compound 5'-diphosphate, 5' leads to 5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation, characterization, and chemical properties of the flavin coenzyme analogues this compound, this compound 5'-phosphate, and this compound 5'-diphosphate, 5'leads to5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of 5-Deazariboflavin Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) that serves as a powerful tool in biochemical and pharmacological research. Its unique structural modification—the substitution of nitrogen at the 5-position of the isoalloxazine ring with a carbon atom—profoundly alters its electronic and redox properties.[1][2] This guide provides an in-depth exploration of the core mechanisms of this compound action, offering insights for researchers, scientists, and professionals involved in drug development. We will delve into its role as a mechanistic probe for flavoenzymes, its function as a photosensitizer, and the experimental approaches used to elucidate its activity.

Core Mechanism of Action: A Tale of Two Electrons

The primary mechanism of this compound's action stems from its altered redox chemistry compared to native flavins.[1][2] Unlike riboflavin, which can readily participate in both one-electron and two-electron transfer processes through a stable semiquinone radical intermediate, this compound demonstrates a strong preference for two-electron (hydride) transfer.[3] This is due to the inherent instability of the 5-deazaflavin radical species.[3]

This fundamental difference makes this compound an invaluable tool for dissecting the catalytic mechanisms of flavoenzymes. By replacing the native flavin cofactor (FMN or FAD) with a 5-deaza analog, researchers can determine whether an enzyme utilizes a single-electron or a two-electron transfer pathway.[3] If the enzyme reconstituted with the 5-deazaflavin analog retains activity (even if significantly reduced), it strongly suggests a hydride transfer mechanism. Conversely, a complete loss of activity points towards a mechanism involving a flavin semiquinone radical.

dot

Caption: Electron transfer pathways for natural flavins versus 5-deazaflavins.

Quantitative Data

The following tables summarize key quantitative data related to the action of this compound and its derivatives.

Table 1: Redox Properties and Photochemical Characteristics

| Parameter | Value | Compound | Conditions | Reference(s) |

| Redox Potential (E'₀) | -0.310 V | This compound/dihydrodeazariboflavin | pH 7 | [1][4] |

| Triplet Quantum Yield (ΦT) | 0.64 | This compound | Methanol | [5] |

| Triplet Lifetime (τT) | 15 µs | This compound | Methanol | [5] |

| Energy Transfer Rate | 1.9 x 1010 s-1 | 8-HDF to FADH₂ | In DNA Photolyase |

Table 2: Kinetic Parameters of Enzymes Reconstituted with 5-Deazaflavin Analogs

| Enzyme | Native Cofactor | 5-Deaza Analog | Relative Activity | kcat (s-1) | Km (µM) | Reference(s) |

| D-Amino Acid Oxidase | FAD | 5-deazaFAD | ~10-5 | - | - | [1][4] |

| Glucose Oxidase | FAD | 5-deazaFAD | ~10-5 | - | - | [1][4] |

| NADPH:(acceptor) Oxidoreductase | FMN | 5-deazaFMN | ~10-5 | - | - | [1][4] |

| UDP-Galactopyranose Mutase | FAD | 5-deazaFAD | Inactive | 0 | - | |

| Cytochrome P450 Reductase (T491V) | FAD | 5-deazaFAD | - | 0.08 s-1 (steady-state) | - | [6] |

Table 3: Inhibitory Concentrations (IC50) of 5-Deazaflavin Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference(s) |

| Derivative 4j | MCF-7 | 0.5 nM | [7][8] |

| Derivative 4k | MCF-7 | 190 nM | [7][8] |

| Derivative 5b | MCF-7 | In nanomolar range | [7][8] |

| Derivative 5d | MCF-7 | 0.1 nM | [7][8] |

| Derivative 5d | HeLa | 1.26 µM | [7][8] |

| Derivative 5i | MCF-7 | In nanomolar range | [7][8] |

| Derivative 8c | HeLa | 1.69 µM | [7][8] |

| Derivative 9f | MCF-7 | In nanomolar range | [7][8] |

| Derivative 9g | HeLa | 1.52 µM | [7][8] |

Signaling and Mechanistic Pathways

DNA Photolyase: A Model for Photosensitization and Energy Transfer

A derivative of this compound, 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF), serves as a light-harvesting cofactor in a class of DNA repair enzymes called photolyases.[6] In this system, 8-HDF absorbs a photon of light and efficiently transfers the excitation energy to the catalytic cofactor, a fully reduced flavin adenine (B156593) dinucleotide (FADH⁻). This energy transfer is crucial for the subsequent repair of UV-induced DNA damage.

dot

Caption: Light-harvesting and energy transfer mechanism in DNA photolyase.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from an improved synthesis method.

Materials:

-

Ribitylated aniline

-

6-Chlorouracil

-

Methanol (dry)

-

Acetic anhydride

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ammonium (B1175870) hydroxide

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)

Procedure:

-

Condensation: Suspend ribitylated aniline, 6-chlorouracil, and a catalytic amount of malononitrile in dry methanol. Heat the mixture at reflux for 48 hours.

-

Purification and Protection: Remove the solvent under reduced pressure. The resulting crude material is of high polarity and acid-sensitive. To circumvent purification difficulties, dissolve the crude product in pyridine and add acetic anhydride. Stir at room temperature for 1 hour to acetylate the hydroxyl groups.

-

Extraction: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water and brine. Dry the organic layer with magnesium sulfate (B86663), filter, and remove the solvent to yield the protected intermediate.

-

Cyclization: Dissolve the protected intermediate in DMF and add phosphorus oxychloride dropwise. Stir at room temperature for 30 minutes, then heat at 100°C for 15 minutes.

-

Deprotection and Isolation: Cool the reaction mixture with ice and adjust the pH to ~6 with ammonium hydroxide. This step removes the acetate (B1210297) protecting groups. The crude this compound can be purified by high-performance liquid chromatography (HPLC).

dot

Caption: Workflow for the chemical synthesis of this compound.

Reconstitution of a Flavoenzyme with 5-deazaFAD

This is a generalized protocol for replacing the native FAD cofactor with 5-deazaFAD.

Materials:

-

Apoenzyme (flavoenzyme with the native FAD removed)

-

5-deazaFAD

-

Tris-HCl buffer (or other suitable buffer), pH ~7.5

-

Glycerol

-

Dialysis tubing or centrifugal concentrators

-

UV-Vis spectrophotometer

Procedure:

-

Apoenzyme Preparation: Prepare the apoenzyme from the holoenzyme according to established protocols, which often involve treatment with acidic ammonium sulfate or other denaturing agents followed by extensive dialysis to remove the native FAD.

-

Incubation: Incubate the apoenzyme with a 2-5 fold molar excess of 5-deazaFAD in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol) at 4°C for 2-4 hours with gentle stirring.

-

Removal of Excess Cofactor: Remove the unbound 5-deazaFAD by extensive dialysis against the same buffer or by using centrifugal concentrators.

-

Spectroscopic Analysis: Confirm the incorporation of 5-deazaFAD into the enzyme by recording the UV-Vis absorption spectrum. The reconstituted enzyme should exhibit the characteristic absorption spectrum of 5-deazaFAD, with absorption maxima around 330 nm and 400 nm.[9]

-

Activity Assay: Measure the enzymatic activity of the reconstituted enzyme using a standard assay for the holoenzyme. Compare the activity to that of the native enzyme to determine the effect of the cofactor substitution.

Determination of Inhibitory Potency (IC50)

This is a general protocol for determining the IC50 value of a this compound analog against a flavoenzyme.

Materials:

-

Purified flavoenzyme

-

Substrate for the enzyme

-

This compound analog (inhibitor)

-

Assay buffer

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme Assay Optimization: Establish a reliable kinetic assay for the flavoenzyme, ensuring that the reaction rate is linear with respect to time and enzyme concentration under the chosen conditions.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

-

Assay Setup: In a microplate or cuvettes, set up the reaction mixtures containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate.

-

Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound and its derivatives are indispensable tools for elucidating the mechanisms of flavoenzymes and for exploring novel therapeutic strategies. Their unique redox properties, particularly the preference for two-electron transfer, allow for the dissection of complex enzymatic reactions. Furthermore, their photosensitizing capabilities have been harnessed by nature in DNA repair and offer potential for photodynamic therapy applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize these powerful molecular probes in their scientific endeavors. As our understanding of the intricate roles of flavoenzymes in health and disease continues to grow, the importance of mechanistic tools like this compound will undoubtedly increase, paving the way for new discoveries and therapeutic innovations.

References

- 1. Effectiveness, Side Effects, and Special Precautions of 5-Deazaflavin [biolyphar.com]

- 2. This compound | Flavin Analog | For Research Use [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme-catalyzed redox reactions with the flavin analogues this compound, this compound 5'-phosphte, and this compound 5'-diphosphate, 5' leads to 5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Effects of 5-Deazaflavin Lyphar Provide Competitive Price [biolyphar.com]

- 6. Determination of the rate of reduction of oxyferrous cytochrome P450 2B4 by this compound adenine dinucleotide T491V cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Photochemistry of 5-Deazariboflavin: A Technical Primer for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide explores the core principles of 5-deazariboflavin photochemistry. This analog of riboflavin, a vital component of flavin cofactors, exhibits unique photochemical and electrochemical properties that make it a valuable tool in mechanistic studies of flavoenzymes and as a potential photosensitizer.

Core Photochemical Properties

This compound, in which the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon-hydrogen group, displays significantly different reactivity compared to its parent compound, riboflavin. This substitution alters the electronic structure, leading to distinct absorption and emission characteristics, as well as a modified redox behavior.

Upon absorption of light, typically in the blue region of the spectrum, this compound is promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions. The triplet state of this compound is a key intermediate in many of its photosensitizing reactions, participating in electron and hydrogen transfer processes.

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data related to the photochemistry of this compound and its derivatives, compiled from various studies.

| Compound | Absorption Maxima (λ_max, nm) | Solvent | Reference |

| This compound | ~400, ~330 | General | [1] |

| This compound | 407 | Not Specified | [1] |

| 7-demethyl-5-deazariboflavin | ~400, ~330 | General | [1] |

| 8-demethyl-5-deazariboflavin | ~400, ~330 | General | [1] |

| 7,8-didemethyl-5-deazariboflavin | ~400, ~330 | General | [1] |

| Parameter | Value | Conditions | Reference |

| Disproportionation rate constant (oxidized and reduced this compound) | 22 M⁻¹s⁻¹ | 0 °C | [2] |

| Half-life of 1,5-dihydrodeazaflavins to autoxidation | ~40 h | 22 °C | [2] |

| Rate constant for reduction of FMN of BM3t by this compound semiquinone | 6600 s⁻¹ | Not Specified | [3] |

| Rate constant for reduction of Type I Cu in ascorbate (B8700270) oxidase by this compound semiquinone | 5 x 10⁸ M⁻¹s⁻¹ | pH 5.5 | [3] |

Key Photochemical Reaction Pathways

The photochemical reactions of this compound often involve the formation of a spin-correlated radical pair following photoinduced electron or hydrogen transfer. These processes are fundamental to its role as a photosensitizer and a mechanistic probe.

Photoinduced Electron Transfer and Radical Pair Formation

Upon photoexcitation, this compound in its triplet state can act as a potent oxidant, accepting an electron from a suitable donor (e.g., tryptophan, amines, phenols) to form a radical anion and a corresponding radical cation of the donor. This radical pair is a transient species that can undergo further reactions.

References

5-deazariboflavin's role as a mechanistic probe in enzymology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of enzymology, understanding the precise mechanisms by which enzymes catalyze biochemical reactions is paramount for fundamental research and the development of novel therapeutics. Flavoenzymes, a diverse class of enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors, are central to a myriad of biological processes, including redox chemistry, DNA repair, and light sensing. The versatility of the flavin cofactor, capable of participating in one- and two-electron transfer processes, presents a significant challenge in elucidating specific reaction pathways. To dissect these complex mechanisms, researchers have turned to flavin analogs, with 5-deazariboflavin emerging as a powerful and indispensable tool.

This technical guide provides a comprehensive overview of the role of this compound and its phosphorylated derivatives (5-deazaFMN and 5-deazaFAD) as mechanistic probes in enzymology. We will delve into the unique chemical properties of this compound that underpin its utility, present detailed experimental protocols for its application, and summarize key quantitative data from studies on various flavoenzymes.

The Chemical Biology of this compound: A Tale of Two Electrons

The key to this compound's utility lies in a subtle yet profound structural modification: the replacement of the nitrogen atom at the N5 position of the isoalloxazine ring with a carbon atom. This alteration fundamentally changes the electronic properties of the flavin analog, rendering it an obligate two-electron (hydride) acceptor, in stark contrast to the native flavin cofactors which can readily undergo both one- and two-electron transfers.[1][2]

This inability to stabilize a semiquinone radical intermediate is the cornerstone of its application as a mechanistic probe.[1] If a flavoenzyme can successfully utilize a 5-deazaflavin analog to catalyze its reaction, it provides strong evidence for a mechanism involving a direct hydride transfer, rather than a process involving single-electron transfer steps.

Redox Properties

A critical characteristic of this compound is its significantly lower redox potential compared to its natural counterparts. The midpoint potential (Em7) for the this compound/1,5-dihydro-5-deazariboflavin couple is approximately -310 mV, which is considerably more negative than that of FAD/FADH2 (-219 mV) and FMN/FMNH2 (-208 mV).[3][4] This lower redox potential means that 5-deazaflavin is a weaker oxidizing agent and its reduced form is a stronger reducing agent. This property can influence the thermodynamics and kinetics of enzymatic reactions.

Quantitative Analysis of Flavoenzyme Activity with this compound Analogs

The reconstitution of apoflavoenzymes with 5-deazaflavin analogs often leads to a significant reduction in catalytic activity. This attenuation of activity, when coupled with detailed kinetic analysis, provides invaluable insights into the enzyme's mechanism. The following tables summarize key quantitative data from studies of various flavoenzymes reconstituted with 5-deazaflavin analogs.

| Enzyme | Native Cofactor | 5-Deaza Analog | Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | % Activity vs. Native | Reference |

| Beneckea harveyi NAD(P)H:flavin oxidoreductase | FMN | 5-deazaFMN | NADH | 1.2 | 40 | 3.0 x 104 | ~0.01 | [3] |

| D-Amino Acid Oxidase | FAD | 5-deazaFAD | D-Alanine | 0.001 | 1800 | 0.56 | ~10-5 | [3] |

| Glucose Oxidase | FAD | 5-deazaFAD | D-Glucose | 0.003 | 33000 | 0.09 | ~10-5 | [3] |

Table 1: Kinetic Parameters of Flavoenzymes Reconstituted with 5-Deazaflavin Analogs.

| Flavin Analog | Midpoint Redox Potential (Em7) vs. SHE (V) | Reference |

| FAD | -0.219 | |

| FMN | -0.208 | |

| This compound | -0.310 | [3] |

| This compound | -0.273 ± 0.003 | [4] |

Table 2: Midpoint Redox Potentials of Flavin Cofactors and this compound.

Experimental Protocols

The successful application of this compound as a mechanistic probe relies on robust experimental procedures. This section provides detailed methodologies for the synthesis of this compound derivatives, the reconstitution of apoflavoenzymes, and the subsequent kinetic and spectroscopic analysis.

Synthesis of this compound and its Phosphorylated Derivatives

Detailed chemical synthesis protocols for this compound and its conversion to 5-deazaFMN and 5-deazaFAD have been established.[5][6]

Enzymatic Synthesis of 5-deazaFMN and 5-deazaFAD: A more convenient method for preparing the phosphorylated derivatives on a micromole scale involves enzymatic synthesis.[6]

-

Source of Enzymes: A partially purified FAD synthetase complex from Brevibacterium ammoniagenes can be used. This complex possesses both riboflavin (B1680620) kinase and FAD synthetase activities.

-

Reaction Mixture: Incubate this compound with ATP and Mg2+ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) with the FAD synthetase complex.

-

Conversion: The riboflavin kinase activity will first phosphorylate this compound to 5-deazaFMN. Subsequently, the FAD synthetase activity will adenylate 5-deazaFMN to produce 5-deazaFAD.

-

Purification: The products can be purified using anion-exchange chromatography (e.g., DEAE-cellulose).

Reconstitution of Apoflavoenzymes

The removal of the native flavin cofactor to generate the apoprotein and its subsequent reconstitution with the 5-deazaflavin analog is a critical step.

General Protocol:

-

Apoenzyme Preparation: The method for removing the native flavin is enzyme-dependent. A common method involves dialysis against a buffer containing high salt (e.g., 1 M KBr) and a chelating agent (e.g., EDTA) at low pH (e.g., pH 3.5-4.0), followed by extensive dialysis against a neutral buffer. The success of apoprotein preparation should be monitored by UV-Vis spectroscopy, looking for the disappearance of the characteristic flavin absorbance peaks.

-

Reconstitution:

-

Incubate the apoprotein with a 2-5 fold molar excess of the 5-deazaflavin analog (5-deazaFMN or 5-deazaFAD) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 4°C.

-

The reconstitution process can be monitored by the appearance of the characteristic absorbance spectrum of the protein-bound deazaflavin and by the restoration of enzymatic activity (albeit at a lower level).

-

Remove excess, unbound deazaflavin by dialysis, gel filtration, or affinity chromatography.

-

Kinetic Analysis

Standard enzyme kinetic assays can be adapted to study the activity of 5-deazaflavin-reconstituted enzymes.

Spectrophotometric Assay:

-

Wavelength Selection: Monitor the reaction by following the change in absorbance of either the substrate, product, or the 5-deazaflavin cofactor itself. The oxidized form of this compound has an absorption maximum around 400 nm, which disappears upon reduction.

-

Reaction Conditions: Set up a reaction mixture containing the reconstituted enzyme, buffer, and the desired substrate in a quartz cuvette.

-

Initiation and Monitoring: Initiate the reaction by adding the final component (e.g., the substrate or the enzyme) and immediately monitor the change in absorbance over time using a spectrophotometer.

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. Perform measurements at varying substrate concentrations to determine the kinetic parameters kcat and Km by fitting the data to the Michaelis-Menten equation.

Spectroscopic Analysis

UV-Visible and fluorescence spectroscopy are invaluable for confirming the binding of the 5-deazaflavin analog and for studying the electronic environment of the enzyme's active site.

-

UV-Visible Spectroscopy: The binding of this compound to an apoprotein often results in a red-shift of its absorption spectrum and the appearance of fine structure, indicative of its sequestration in the protein's active site.

-

Fluorescence Spectroscopy: this compound is fluorescent. Changes in its fluorescence intensity and emission maximum upon binding to the apoprotein can provide information about the polarity of the active site.

Mechanistic Insights from this compound Studies

The application of this compound has been instrumental in elucidating the mechanisms of numerous flavoenzymes.

Probing for Hydride Transfer Mechanisms

As previously mentioned, the primary application of this compound is to distinguish between hydride transfer and single-electron transfer mechanisms.

Caption: Comparison of Hydride Transfer and Single Electron Transfer mechanisms.

Case Study: D-Amino Acid Oxidase

D-Amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids. Studies with DAAO reconstituted with 5-deazaFAD showed that the enzyme could be reduced by the amino acid substrate, albeit at a much slower rate than the native enzyme.[3] Critically, direct hydrogen transfer from the α-carbon of the amino acid to the C5 position of the 5-deazaflavin was demonstrated. This provided compelling evidence that the native DAAO also operates via a hydride transfer mechanism.

Caption: Simplified workflow for D-Amino Acid Oxidase with 5-deazaFAD.

Logical Framework for Mechanistic Investigation

The use of this compound as a mechanistic probe fits into a broader logical framework for elucidating enzyme mechanisms.

Caption: Logical workflow for using this compound as a mechanistic probe.

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable tool in the arsenal (B13267) of enzymologists. Its unique inability to participate in single-electron transfer reactions provides a clear and powerful method for identifying hydride transfer mechanisms in flavoenzymes. The combination of cofactor reconstitution, detailed kinetic analysis, and spectroscopic studies has provided definitive evidence for the catalytic strategies employed by a wide range of these important enzymes.

As drug development efforts increasingly target enzymes, a thorough understanding of their mechanisms is crucial for the rational design of inhibitors and modulators. The continued application of this compound and the development of new flavin analogs will undoubtedly continue to shed light on the intricate and fascinating world of flavoenzyme catalysis, paving the way for new discoveries in both fundamental biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 8-demethyl-8-hydroxy-5-deazariboflavins | Semantic Scholar [semanticscholar.org]

- 3. Enzyme-catalyzed redox reactions with the flavin analogues this compound, this compound 5'-phosphte, and this compound 5'-diphosphate, 5' leads to 5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the redox potential of deazariboflavin by equilibration with flavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kiesslinglab.com [kiesslinglab.com]

- 6. Preparation, characterization, and chemical properties of the flavin coenzyme analogues this compound, this compound 5'-phosphate, and this compound 5'-diphosphate, 5'leads to5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability of 5-Deazariboflavin: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

5-Deazariboflavin, a synthetic analog of riboflavin (B1680620) (Vitamin B2), is a critical tool in biochemical and pharmaceutical research. Its unique redox properties, stemming from the substitution of nitrogen at the 5-position with a carbon atom, make it an invaluable probe for studying the mechanisms of flavoenzymes. Understanding the stability of this compound under various environmental conditions is paramount for its effective use in experimental settings and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the stability of this compound, including the effects of pH, temperature, and light. It details experimental protocols for stability assessment and explores its application in elucidating flavoenzyme-mediated signaling pathways.

Introduction

This compound is a structural analog of riboflavin where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon-hydrogen group. This modification significantly alters its electronic and redox properties compared to native flavins. While riboflavin and its derivatives (FMN and FAD) are versatile redox cofactors capable of both one- and two-electron transfer reactions, 5-deazaflavins are obligate two-electron (hydride) acceptors. This characteristic makes them powerful tools for investigating the reaction mechanisms of flavoproteins, particularly in distinguishing between hydride transfer and radical mechanisms. Given its pivotal role in research, a thorough understanding of the stability of this compound is essential for designing robust experiments and interpreting results accurately.

Chemical and Physical Properties

-

Molecular Formula: C₁₇H₂₀N₄O₆

-

Molar Mass: 376.37 g/mol

-

Appearance: Yellow to orange solid

-

Solubility: Sparingly soluble in water, soluble in alkaline solutions and organic solvents like DMSO.

Stability of this compound

The stability of this compound is influenced by several factors, including its redox state, the pH of the medium, temperature, and exposure to light.

Redox Stability